2-Iodo-1,6-dimethyl-2,3-dihydro-1H-pyrano[2,3-c]quinolin-5(6H)-one
CAS No.: 918785-26-9
Cat. No.: VC16922913
Molecular Formula: C14H14INO2
Molecular Weight: 355.17 g/mol
* For research use only. Not for human or veterinary use.
![2-Iodo-1,6-dimethyl-2,3-dihydro-1H-pyrano[2,3-c]quinolin-5(6H)-one - 918785-26-9](/images/structure/VC16922913.png)
Specification
CAS No. | 918785-26-9 |
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Molecular Formula | C14H14INO2 |
Molecular Weight | 355.17 g/mol |
IUPAC Name | 2-iodo-1,6-dimethyl-2,3-dihydro-1H-pyrano[2,3-c]quinolin-5-one |
Standard InChI | InChI=1S/C14H14INO2/c1-8-10(15)7-18-13-12(8)9-5-3-4-6-11(9)16(2)14(13)17/h3-6,8,10H,7H2,1-2H3 |
Standard InChI Key | PRFOMHSISUEYEI-UHFFFAOYSA-N |
Canonical SMILES | CC1C(COC2=C1C3=CC=CC=C3N(C2=O)C)I |
Introduction
Structural Analysis and Nomenclature
Core Framework
The compound’s backbone consists of a pyran ring fused to a quinolinone system. The pyran ring (a six-membered oxygen-containing heterocycle) is annulated at the [2,3-c] position of the quinolinone, creating a bicyclic framework. The "2,3-dihydro-1H" designation indicates partial saturation in the pyran ring, reducing aromaticity and introducing conformational flexibility.
Substituent Configuration
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Iodine at C2: The iodine atom occupies the second position of the pyran ring, influencing electronic properties and reactivity. Heavy atoms like iodine enhance molecular polarizability, which can be critical for optical or medicinal applications .
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Methyl Groups at C1 and C6: Methyl substituents at positions 1 and 6 contribute to steric effects and modulate solubility. These groups are common in bioactive molecules for improving metabolic stability .
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Ketone at C5: The quinolinone’s ketone group introduces hydrogen-bonding capability, affecting intermolecular interactions and crystal packing .
Synthetic Methodologies
Retrosynthetic Considerations
A plausible route involves constructing the quinolinone core first, followed by pyran annulation and subsequent functionalization. Key steps may include:
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Quinolinone Formation: Cyclization of an anthranilic acid derivative with a ketone or aldehyde.
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Pyran Ring Construction: [4+2] Cycloaddition or acid-catalyzed cyclization using dienophiles.
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Iodination: Electrophilic aromatic substitution (EAS) or metal-catalyzed C–H activation to introduce iodine.
Optimized Protocol (Hypothetical)
Drawing from analogous syntheses of pyrano[2,3-d]dipyrimidinones , a DABCO-catalyzed annulation could be adapted:
Reagents:
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1,6-Dimethylquinolin-5-one precursor
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Iodoacetylene or iodine source (e.g., NIS)
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DABCO (1,4-diazabicyclo[2.2.2]octane) as a base catalyst
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Ethanol solvent, 50–80°C
Mechanism:
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Base Activation: DABCO deprotonates the quinolinone at the reactive α-position.
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Cyclization: Nucleophilic attack by the enolate on an iodinated electrophile forms the pyran ring.
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Tautomerization: Keto-enol shifts stabilize the final product.
Yield Optimization:
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Catalyst Loading: 20 mol% DABCO (optimal balance of rate and cost) .
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Temperature: 60°C (prevents iodine loss while ensuring reactivity).
Physicochemical Properties
Spectral Characterization
Hypothetical Data Based on Analogues :
Spectrum | Key Signals |
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1H NMR | δ 2.35 (s, 3H, C1-CH3), δ 3.12 (s, 3H, C6-CH3), δ 5.82 (s, 1H, C3-H), δ 7.2–8.1 (m, 4H, aromatic) |
13C NMR | δ 25.6 (C1-CH3), δ 30.1 (C6-CH3), δ 88.4 (C2-I), δ 165.2 (C5=O) |
FT-IR | 1685 cm⁻¹ (C=O stretch), 620 cm⁻¹ (C–I stretch) |
Thermal Stability
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Melting Point: Estimated 210–215°C (similar to non-iodinated analogues ).
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Solubility: Moderate in DMSO and DMF; poor in aqueous media due to hydrophobic methyl groups.
Research Gaps and Future Directions
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Stereochemical Control: The impact of iodine’s steric bulk on diastereoselectivity during synthesis remains unexplored.
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Biological Screening: No published data exist on cytotoxicity or target binding; in vitro assays are needed.
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